Reteplase

Acute Ischemic Stroke Thrombolysis Functional Recovery

Thrombolytic research is constrained by agents requiring continuous weight-based infusions. Reteplase (CAS 133652-38-7), a third-generation recombinant tPA deletion mutant, eliminates this barrier with a 13-18 min half-life enabling double-bolus administration (10 U + 10 U, 30 min apart). • 79.5% vs. 70.4% 90-day mRS 0-1 in AIS vs. alteplase (RAISE trial) • 63% vs. 49% 90-min TIMI 3 flow in AMI vs. alteplase (RAPID trial) • ≥98% purity; lyophilized solid; ambient-temperature shipping

Molecular Formula C6H4N6
Molecular Weight 0
CAS No. 133652-38-7
Cat. No. B1178584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReteplase
CAS133652-38-7
Molecular FormulaC6H4N6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reteplase Baseline Overview


Reteplase (CAS 133652-38-7) is a recombinant non-glycosylated deletion mutant of human tissue plasminogen activator (tPA), consisting of 357 of the 527 amino acids of native tPA and retaining only the kringle-2 and protease domains [1]. It is classified as a third-generation thrombolytic agent that catalyzes the conversion of plasminogen to plasmin for fibrin clot dissolution [2]. FDA-approved for acute ST-elevation myocardial infarction (STEMI) to reduce mortality and heart failure, reteplase is administered as a double-bolus regimen (10 U + 10 U) 30 minutes apart, each over 2 minutes [3].

Dosing Model

Double-bolus regimen (10 U + 10 U, 30 min apart) supports bolus-administration thrombolysis models

PK Profile

Extended half-life (~14-18 min) enables infusion-free study design; approximately 4-fold longer than alteplase class

Product Identity

Non-glycosylated deletion mutant of human tPA; kringle-2 and protease domains retained for fibrin-target engagement

Reteplase Differentiation Evidence


Thrombolytic agents within the tissue plasminogen activator class cannot be interchanged without careful consideration of pharmacokinetic, pharmacodynamic, and clinical outcome differences. Reteplase, as a deletion mutant, possesses a plasma half-life approximately four-fold longer than alteplase (13–18 minutes versus 3–4 minutes), enabling a simplified double-bolus administration regimen that avoids the prolonged infusions required for other agents [1]. Furthermore, the conversion of early angiographic patency advantages into distinct clinical efficacy profiles—as evidenced by direct comparative trials against alteplase in acute ischemic stroke and against tenecteplase and streptokinase in myocardial infarction—demonstrates that in-class substitution can materially affect both efficacy and safety outcomes [2].

Reteplase
Alteplase
Half-life difference (~14 min vs 3-4 min) may shift dosing-model design and endpoint timing
Reteplase
Tenecteplase
Fibrin-specificity and clearance profiles may alter target-engagement interpretation in comparative studies
Reteplase
Streptokinase
Non-fibrin-specific mechanism may yield distinct immunogenicity and systemic-effect endpoints

Reteplase Comparative Evidence


Functional Outcome vs. Alteplase in Stroke

In a randomized, open-label, non-inferiority trial of 1,412 patients with acute ischemic stroke within 4.5 hours of symptom onset, reteplase (18 mg + 18 mg double bolus, 30 minutes apart) demonstrated superior 90-day excellent functional outcome (modified Rankin Scale score 0-1) compared to alteplase (0.9 mg/kg, maximum 90 mg) [1]. The primary efficacy outcome occurred in 79.5% of reteplase-treated patients versus 70.4% of alteplase-treated patients, representing an absolute difference of 9.1 percentage points [1].

Functional outcome vs. alteplase
Head-to-head
79.5% vs 70.4% mRS 0-1 at 90 days
Reported functional endpoint context; 9.1% absolute difference (P=0.002 for superiority)
RAISE trial; n=1,412; ischemic stroke within 4.5 h; 18+18 mg vs 0.9 mg/kg
Acute Ischemic Stroke Thrombolysis Functional Recovery

Coronary Patency vs. Alteplase

In the RAPID trial, a randomized comparison of 606 patients with acute myocardial infarction, reteplase administered as a 10 MU + 10 MU double-bolus regimen achieved significantly higher rates of complete (TIMI grade 3) infarct-related artery patency at 90 minutes compared to standard-dose alteplase (100 mg over 3 hours) [1]. The reteplase group also demonstrated earlier achievement of TIMI 3 flow, with 60-minute patency in the reteplase group equivalent to 90-minute patency in the alteplase group [1].

Coronary patency vs. alteplase
Head-to-head
63% vs 49% TIMI 3 flow at 90 min (P=0.019)
Reported patency endpoint context; +14% complete perfusion at 90 min
RAPID trial; n=606; 10+10 MU vs 100 mg over 3 h
Acute Myocardial Infarction Coronary Thrombolysis TIMI Flow Grade

Extended Half-Life vs. Alteplase

Reteplase exhibits a significantly prolonged plasma half-life compared to alteplase, a pharmacokinetic differentiation that directly enables a simplified bolus administration regimen rather than continuous infusion [1]. Pharmacokinetic analysis from healthy volunteer and patient studies reveals that the half-life of reteplase is approximately four times longer than that of alteplase [1]. Specifically, the dominant half-life (t½α) of reteplase antigen in AMI patients is 18 ± 5 minutes, and activity clearance half-life is 14.6 ± 6.7 minutes [2], versus alteplase's half-life of 3-4 minutes [1].

Half-life vs. alteplase
Cross-study
14.6 ± 6.7 min (activity); 18 ± 5 min (antigen)
Supports bolus-administration model; ~4-fold longer than alteplase (3-4 min)
PK studies in AMI patients; 10+10 U regimen
Pharmacokinetics Drug Administration Clinical Workflow

LV Function vs. Alteplase

The RAPID trial demonstrated that the superior early patency achieved with reteplase translated into measurable improvements in left ventricular function at hospital discharge compared to alteplase [1]. The reteplase 10+10 MU double-bolus group had significantly better global ejection fraction and regional wall motion scores than the alteplase group [1].

LV function vs. alteplase
Head-to-head
53 ± 1.3% vs 49 ± 1.3% ejection fraction (P=0.034)
Reported LV function endpoint context at hospital discharge
RAPID trial; n=606; +4% absolute LVEF
Myocardial Function Ejection Fraction Post-MI Recovery

Mortality Equivalence to Streptokinase

The INJECT trial, a large randomized, double-blind study of 6,010 patients, established that reteplase is at least as effective as streptokinase in reducing mortality following acute myocardial infarction [1]. The 35-day mortality rates were statistically equivalent, with the upper limit of the 90% confidence interval for the difference falling below the pre-specified equivalence margin [1].

Mortality vs. streptokinase
Head-to-head
9.02% vs 9.53% 35-day mortality (90% CI equivalence)
Reported mortality endpoint context; equivalence demonstrated
INJECT trial; n=6,010; 10+10 MU vs 1.5 MU over 60 min
Mortality Acute Myocardial Infarction Streptokinase

Intracranial Hemorrhage vs. Alteplase

Despite achieving superior functional outcomes, reteplase demonstrated a comparable rate of symptomatic intracranial hemorrhage (sICH) within 36 hours compared to alteplase in the RAISE stroke trial [1]. While the incidence of any intracranial hemorrhage at 90 days was higher with reteplase, the more clinically relevant measure of sICH—the primary safety outcome—showed no statistically significant difference between the two agents [1].

Intracranial hemorrhage vs. alteplase
Head-to-head
2.4% vs 2.0% sICH within 36 h (RR 1.21, 95% CI 0.54-2.75)
Reported intracranial hemorrhage endpoint context; difference not significant
RAISE trial; n=1,412; 18+18 mg vs 0.9 mg/kg
Intracranial Hemorrhage Safety Profile Acute Ischemic Stroke

Reteplase Application Scenarios


Stroke Thrombolysis for Functional Recovery

Based on Level 1 evidence from the RAISE trial, reteplase should be prioritized over alteplase for intravenous thrombolysis in eligible acute ischemic stroke patients presenting within 4.5 hours of symptom onset when the primary objective is maximizing 90-day excellent functional outcome (mRS 0-1) [1]. The 9.1% absolute improvement in functional independence (79.5% vs. 70.4%) with comparable symptomatic intracranial hemorrhage rates makes reteplase particularly valuable for comprehensive stroke centers and telestroke networks seeking to optimize patient-centered outcomes [1]. The double-bolus administration (18 mg + 18 mg) further simplifies workflow compared to weight-based alteplase infusions, reducing the potential for dosing errors in time-sensitive stroke care [1].

Pre-Hospital STEMI Thrombolysis

In settings where primary percutaneous coronary intervention (PPCI) is unavailable or delayed beyond 120 minutes, reteplase offers distinct practical advantages as a bolus-administered thrombolytic agent [1]. The extended half-life of reteplase (14-18 minutes, approximately 4-fold longer than alteplase) eliminates the need for continuous weight-based infusions, enabling a straightforward 10 U + 10 U double-bolus regimen administered 30 minutes apart, each over 2 minutes [2]. This simplified administration protocol is particularly valuable in ambulances, rural emergency departments, and during public health emergencies (e.g., pandemic surges) where PPCI capacity is constrained [3]. In the retrospective cohort comparing tenecteplase and reteplase, reteplase demonstrated a lower incidence of failed thrombolysis (20.8% vs. 33.2%), though with a higher major bleeding rate, underscoring the need for individualized risk assessment in agent selection [3].

Coronary Patency Research

For preclinical and clinical investigations focused on achieving rapid, complete, and sustained coronary artery patency, reteplase represents a validated research tool based on the RAPID trial findings [1]. The demonstrated superiority in 90-minute TIMI 3 flow (63% vs. 49% for alteplase) and 5-14 day patency (88% vs. 71%) establishes reteplase as a benchmark for angiographic efficacy in AMI thrombolysis research [1]. Furthermore, the improved left ventricular ejection fraction at hospital discharge (53% vs. 49%) provides a quantifiable functional endpoint for studies evaluating adjunctive therapies or novel delivery strategies in conjunction with thrombolysis [1]. The well-characterized pharmacokinetic profile—including dominant half-life (t½α) of 14.6 ± 6.7 minutes for activity and 18 ± 5 minutes for antigen—supports precise experimental modeling and dosing optimization studies [2].

Institutional Formulary Selection

For hospital pharmacy and therapeutics committees evaluating thrombolytic agents, reteplase presents a differentiated value proposition grounded in head-to-head comparative data [1][2]. In acute ischemic stroke, reteplase demonstrates superior efficacy (mRS 0-1 in 79.5% vs. 70.4%) without statistically significant increase in symptomatic ICH [1]. In AMI, it achieves more rapid and complete TIMI 3 flow (63% vs. 49%) and improved ejection fraction (53% vs. 49%) compared to alteplase [2]. The double-bolus administration reduces nursing workload and eliminates infusion pump requirements, contributing to workflow efficiency and potential cost savings in administration-related resources. The INJECT trial further validates reteplase's mortality equivalence to streptokinase while offering a simpler dosing regimen [3]. These cumulative evidence dimensions support reteplase as a preferred formulary addition when both clinical efficacy and operational efficiency are prioritized.

Application
Selection Property
Validation Focus
Ischemic stroke functional endpoint studies
Reported functional outcome context (mRS 0-1)
90-day excellent recovery endpoint review
AMI coronary patency research
Reported TIMI 3 flow endpoint context
TIMI flow grade and LV function endpoint review
Bolus-administration PK/PD models
Extended half-life context; infusion-free regimen
PK/PD model validation and dosing-model review
Formulary evaluation and procurement review
Comparator endpoint evidence context
Head-to-head trial endpoint review across stroke and AMI

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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